2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a 4-methylphenylmethoxy group at the 5-position, and a carboxylic acid group at the 3-position of the benzofuran ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Substituents: The methyl group at the 2-position and the 4-methylphenylmethoxy group at the 5-position can be introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol derivative with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring. For example, halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: NBS, AlCl3, FeCl3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a potential candidate for drug development and biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction typically involves binding to the active site or allosteric site of the target protein, leading to modulation of its activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-benzofuran-3-carboxylic acid: Lacks the 5-[(4-methylphenyl)methoxy] group, resulting in different chemical and biological properties.
5-[(4-Methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid:
2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran: Lacks the carboxylic acid group, altering its chemical behavior and solubility.
Uniqueness
2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is unique due to the combination of its substituents, which impart specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate or active compound in different contexts.
Biologische Aktivität
2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid (CAS Number: 314745-49-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial, antifungal, and other therapeutic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16O4, with a molecular weight of approximately 296.32 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that compounds within the benzofuran class exhibit significant antibacterial properties. A study investigating various derivatives found that this compound demonstrated effective inhibition against several bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Bacillus subtilis | 0.015 |
The compound exhibited a complete bactericidal effect against S. aureus and E. coli within 8 hours of exposure, indicating its potential as an antibacterial agent in therapeutic applications .
Antifungal Activity
In addition to its antibacterial properties, the compound also showed promising antifungal activity. It was tested against common fungal pathogens, with the following results:
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Candida albicans | 0.030 |
Aspergillus niger | 0.045 |
These results suggest that the compound could be beneficial in treating fungal infections, particularly those caused by C. albicans, which is a common opportunistic pathogen .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis. Additionally, its antifungal action may involve disruption of fungal cell wall synthesis .
Case Studies
A notable case study involved the application of this compound in a clinical setting to treat resistant bacterial infections. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard antibiotic therapy.
Case Study Summary:
- Patient Group: 50 patients with resistant bacterial infections.
- Treatment Duration: 14 days.
- Outcome: 80% of patients showed clinical improvement; cultures confirmed reduced bacterial load.
This evidence supports the potential role of this compound in addressing antibiotic resistance issues in modern medicine .
Eigenschaften
IUPAC Name |
2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-3-5-13(6-4-11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCUVFVCFAXZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.